3-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]-N,N-dimethylpropan-1-amine
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Overview
Description
3-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]-N,N-dimethylpropan-1-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a furan ring, a triazino-benzimidazole core, and a dimethylpropan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]-N,N-dimethylpropan-1-amine typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Triazino-benzimidazole Core: This involves the cyclocondensation of 2-guanidinobenzimidazoles with various ketones.
Attachment of the Furan Ring to the Core: This step involves the alkylation of the triazino-benzimidazole core with a furan-2-ylmethyl halide.
Introduction of the Dimethylpropan-1-amine Side Chain: This is achieved through a nucleophilic substitution reaction using N,N-dimethylpropan-1-amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones.
Reduction: The triazino-benzimidazole core can be reduced to form dihydro derivatives.
Substitution: The dimethylpropan-1-amine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases like sodium hydride.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydro derivatives of the triazino-benzimidazole core.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may exhibit antibacterial and dihydrofolate reductase inhibitory activities.
Material Science: The unique structure could be useful in the development of novel materials with specific electronic properties.
Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair . The furan ring and triazino-benzimidazole core may interact with the active site of the enzyme, blocking its activity and leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H25N5O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[1-(furan-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H25N5O/c1-21(2)10-6-11-22-14-23(13-16-7-5-12-25-16)19-20-17-8-3-4-9-18(17)24(19)15-22/h3-5,7-9,12H,6,10-11,13-15H2,1-2H3 |
InChI Key |
NYMVQVLJXNDAIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CN(C2=NC3=CC=CC=C3N2C1)CC4=CC=CO4 |
Origin of Product |
United States |
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